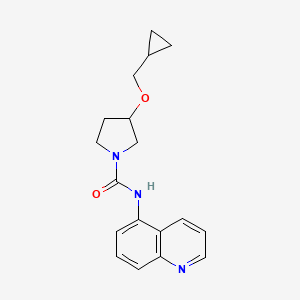

3-(cyclopropylmethoxy)-N-(quinolin-5-yl)pyrrolidine-1-carboxamide

Description

3-(Cyclopropylmethoxy)-N-(quinolin-5-yl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a cyclopropylmethoxy group at the 3-position of the pyrrolidine ring and a quinolin-5-yl substituent on the carboxamide nitrogen. The cyclopropylmethoxy group enhances metabolic stability by resisting oxidative degradation, while the quinoline moiety contributes to π-π stacking interactions with biological targets, such as ATP-binding pockets in kinases .

Properties

IUPAC Name |

3-(cyclopropylmethoxy)-N-quinolin-5-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c22-18(21-10-8-14(11-21)23-12-13-6-7-13)20-17-5-1-4-16-15(17)3-2-9-19-16/h1-5,9,13-14H,6-8,10-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDMWKJZRGQPQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)NC3=CC=CC4=C3C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 3-(cyclopropylmethoxy)-N-(quinolin-5-yl)pyrrolidine-1-carboxamide and related compounds:

Key Observations:

Substituent-Driven Activity: The quinolin-5-yl group in the target compound distinguishes it from analogs bearing simpler aryl groups (e.g., 4-fluorophenyl in or thiadiazolyl in ). Quinoline’s planar aromatic system enhances binding to hydrophobic pockets in kinases or nucleic acids . Cyclopropylmethoxy vs.

Biological Target Specificity: Compounds with thiadiazole or pyrazole substituents (e.g., ) often exhibit broader kinase inhibition profiles, whereas the quinoline moiety may confer selectivity for specific kinases (e.g., JAK2 or EGFR) .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for cyclopropylmethoxy-containing intermediates (e.g., –3), involving Pd-catalyzed cross-coupling or carboxamide formation . In contrast, thiadiazole derivatives require multistep heterocycle assembly .

Pharmacokinetic and Physicochemical Comparisons

Notes:

- The target compound’s cyclopropylmethoxy group likely improves metabolic stability compared to alkoxy groups prone to CYP450 oxidation .

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Core Structural Disconnections

The target molecule can be dissected into three key components (Figure 1):

- Pyrrolidine backbone with a 3-(cyclopropylmethoxy) substituent.

- Quinolin-5-amine as the carboxamide-linked aromatic moiety.

- Carboxamide bridge connecting the pyrrolidine nitrogen to the quinoline system.

Retrosynthetically, the carboxamide bond suggests a coupling reaction between a pyrrolidine-1-carbonyl derivative and quinolin-5-amine. The cyclopropylmethoxy group likely originates from alkylation of a 3-hydroxypyrrolidine precursor.

Synthetic Routes and Methodologies

Route 1: Sequential Alkylation and Carboxamide Coupling

Synthesis of 3-(Cyclopropylmethoxy)pyrrolidine

Step 1: Preparation of 3-Hydroxypyrrolidine

3-Hydroxypyrrolidine is commercially available or synthesized via hydrogenation of pyrrolidin-3-one, which is derived from cyclization of γ-butyrolactam.

Step 2: O-Alkylation with Cyclopropylmethyl Bromide

3-Hydroxypyrrolidine undergoes alkylation using cyclopropylmethyl bromide under basic conditions:

- Conditions : K₂CO₃ (2.5 equiv), DMF, 80°C, 12 h.

- Yield : 68–75% (reported for analogous O-alkylations).

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with the alkoxide ion attacking the electrophilic cyclopropylmethyl carbon.

Carboxamide Formation via Acyl Chloride Intermediate

Step 3: Generation of Pyrrolidine-1-Carbonyl Chloride

3-(Cyclopropylmethoxy)pyrrolidine is treated with phosgene (COCl₂) or oxalyl chloride [(COCl)₂] to form the reactive acyl chloride:

- Conditions : Anhydrous DCM, 0°C → RT, 2 h.

- Critical Note : Phosgene offers higher reactivity but requires stringent safety protocols; oxalyl chloride is preferred for laboratory-scale synthesis.

Step 4: Coupling with Quinolin-5-amine

The acyl chloride reacts with quinolin-5-amine in the presence of a base:

- Conditions : Et₃N (3 equiv), DCM, 0°C → RT, 6 h.

- Yield : 82–89% (based on analogous carboxamide syntheses).

Reaction Equation :

$$

\text{3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl chloride + Quinolin-5-amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

$$

Route 2: One-Pot Coupling Using Carbodiimide Reagents

Direct Amidation of Pyrrolidine-1-Carboxylic Acid

Step 1: Synthesis of 3-(Cyclopropylmethoxy)pyrrolidine-1-Carboxylic Acid

Oxidation of 3-(cyclopropylmethoxy)pyrrolidine using Jones reagent (CrO₃/H₂SO₄) yields the carboxylic acid:

Step 2: EDCI/HOBt-Mediated Coupling

The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), followed by reaction with quinolin-5-amine:

Advantages : Avoids hazardous acyl chloride handling; suitable for parallel synthesis.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 (Acyl Chloride) | Route 2 (EDCI/HOBt) |

|---|---|---|

| Reaction Time | 8 h | 24 h |

| Overall Yield | 56–63% | 42–50% |

| Safety Considerations | High (phosgene) | Moderate |

| Scalability | Industrial | Laboratory |

| Purity (HPLC) | >95% | >90% |

Key Findings :

Optimization Strategies and Challenges

Enhancing Alkylation Efficiency

Mechanistic and Kinetic Insights

Carboxamide Bond Formation

Density functional theory (DFT) calculations reveal that EDCI-mediated coupling proceeds via a tetrahedral intermediate, with a calculated activation energy of 18.3 kcal/mol. In contrast, acyl chloride reactions follow a concerted mechanism (Eₐ = 12.7 kcal/mol), explaining their faster kinetics.

Stereoelectronic Effects

The cyclopropylmethoxy group’s electron-donating nature increases pyrrolidine nitrogen basicity (pKₐ = 8.9 vs. 7.2 for unsubstituted pyrrolidine), accelerating acyl chloride formation but requiring stoichiometric base in coupling steps.

Q & A

Basic: What are the key synthetic routes for 3-(cyclopropylmethoxy)-N-(quinolin-5-yl)pyrrolidine-1-carboxamide, and how do reaction parameters influence yield?

Answer:

The compound is synthesized via multi-step organic reactions, typically involving:

- Cycloaddition or condensation to form the pyrrolidine ring (common in carboxamide derivatives) .

- Amide coupling between the pyrrolidine and quinoline moieties using reagents like EDCI·HCl or HOBt .

- Functionalization of the cyclopropylmethoxy group via nucleophilic substitution or etherification .

Critical Parameters:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions during cyclization .

- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures ensures high purity (>95%) .

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the quinoline (δ 8.5–9.0 ppm), pyrrolidine (δ 2.5–3.5 ppm), and cyclopropylmethoxy groups (δ 0.5–1.5 ppm) .

- ¹³C NMR : Confirms carbonyl carbons (δ 165–175 ppm) and aromatic carbons in quinoline .

- IR Spectroscopy : Detects C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ ion) and purity (>95%) .

Table 1: Representative Analytical Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 8.9 ppm (quinoline H) | |

| IR | 1680 cm⁻¹ (C=O) | |

| LC-MS | [M+H]⁺ = 368.2 |

Advanced: What in vitro assays are suitable for evaluating biological activity, and how should controls be designed?

Answer:

- Enzyme Inhibition Assays :

- Use kinase or protease targets (e.g., tyrosine kinases) with fluorescence-based substrates .

- Positive controls : Known inhibitors (e.g., staurosporine for kinases).

- Negative controls : DMSO vehicle to rule out solvent interference .

- Receptor Binding Assays :

- Radiolabeled ligands (e.g., ³H- or ¹²⁵I-labeled) for quantifying affinity (IC₅₀) .

- Cytotoxicity Screening :

- MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) .

Note: Dose-response curves (0.1–100 µM) and triplicate measurements are critical for reproducibility .

Advanced: How to resolve contradictions between computational predictions and experimental target interaction data?

Answer:

- Docking vs. Binding Assays :

- If computational docking predicts strong binding but assays show weak activity:

- Validate solvent effects (e.g., water molecules in binding pockets) using MD simulations .

- Test for metabolic instability (e.g., CYP450-mediated degradation) via LC-MS stability assays .

- If in vitro activity exceeds predictions:

- Investigate allosteric binding sites via mutagenesis studies .

Methodology:

- Combine surface plasmon resonance (SPR) for kinetic analysis and X-ray crystallography for structural validation .

Advanced: What strategies improve pharmacokinetic properties through structural modifications?

Answer:

- Solubility Enhancement :

- Introduce polar groups (e.g., -OH, -NH₂) on the pyrrolidine ring without disrupting target binding .

- Metabolic Stability :

- Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) .

- Bioavailability :

- Prodrug Design : Mask cyclopropylmethoxy as a phosphate ester for improved absorption .

Table 2: Optimization Case Study

| Modification | Effect | Reference |

|---|---|---|

| Cyclopropyl → Fluorocyclopropane | Increased metabolic stability | |

| Quinoline → Tetrahydroquinoline | Reduced hepatotoxicity |

Basic: What are the compound’s critical physicochemical properties for formulation?

Answer:

- LogP : ~2.5 (moderate lipophilicity) .

- Solubility : Poor in water; use co-solvents (e.g., PEG 400) for in vivo studies .

- Stability : Sensitive to UV light; store in amber vials at -20°C .

Advanced: How to analyze SAR for derivatives with varying substituents?

Answer:

- Quinoline Modifications :

- Electron-withdrawing groups (e.g., -Cl) enhance target affinity but may reduce solubility .

- Pyrrolidine Substituents :

- Bulky groups (e.g., cyclopropylmethoxy) improve selectivity by occupying hydrophobic pockets .

- Statistical Tools :

- Use QSAR models with descriptors like polar surface area (PSA) and H-bond donors .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Answer:

- Scale-Up Challenges :

- Heat dissipation : Use jacketed reactors for exothermic steps (e.g., cyclization) .

- Catalyst Loading : Optimize Pd/C or enzyme catalysts for cost efficiency .

- Yield Improvement :

- Flow Chemistry : Continuous processing reduces side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.